(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural properties and potential applications in medicinal chemistry. The presence of a tert-butyl group and a hydroxyethyl side chain in this compound enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-bromoacetate and (S)-2-amino-1-butanol.
Formation of Azetidine Ring: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction where the amino group attacks the carbon atom bearing the leaving group (bromine).
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a subsequent substitution reaction, often using a suitable hydroxyethylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield saturated amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Peptidomimetics: Used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Catalysis: Acts as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the synthesis of novel materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate: Lacks chirality, making it less specific in certain applications.
tert-Butyl 2-(2-aminoethyl)azetidine-1-carboxylate:
tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate: Contains a methoxy group, which affects its polarity and solubility.
Uniqueness: (S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJCNOHZAGBFN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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